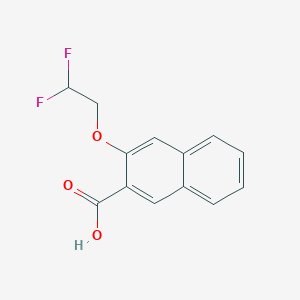

3-(2,2-Difluoroethoxy)-2-naphthoic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

3-(2,2-Difluoroethoxy)-2-naphthoic acid is a useful research compound. Its molecular formula is C13H10F2O3 and its molecular weight is 252.217. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Catalytic Synthesis of Arylamides

Arylamides of 3-hydroxy-2-naphthoic acid are utilized in producing organic azo pigments, medicines, and pesticides. The study identifies phosphorus trichloride as an effective catalyst for synthesizing anilide 3-hydroxy-2-naphthoic acid under mild conditions, contributing to higher yield and quality of the product (Shteinberg, 2022).

Spectrofluorimetric Analysis

A method for determining 3-hydroxy-2-naphthoic acid in river water employs its ternary complex with zirconium (IV) and β-cyclodextrin. This technique enhances fluorescence intensity, offering a sensitive means of detection and quantification in environmental analysis (Cañada-Cañada & Rodríguez-Cáceres, 2006).

Inclusion Compounds and Co-crystal Formation

Hydroxynaphthoic acids, including 6-hydroxy-2-naphthoic acid, form inclusion compounds and salts with various substances, demonstrating their potential in creating new molecular structures stabilized by host-guest hydrogen bonds (Jacobs et al., 2010).

Photophysics and Proton Transfer

The photophysical and photochemical properties of hydroxy naphthoic acids, like 3-hydroxy-2-naphthoic acid, show potential applications in materials science, particularly due to their unique fluorescence characteristics and behavior in various media (Mishra et al., 2006).

Mécanisme D'action

Target of Action

It’s structurally similar to certain indole derivatives , which are known to bind with high affinity to multiple receptors . These receptors play crucial roles in various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Mode of Action

Based on its structural similarity to certain indole derivatives , it may interact with its targets in a similar manner. Indole derivatives are known to bind to their targets and induce changes that lead to various biological effects .

Biochemical Pathways

Indole derivatives, which share structural similarities with this compound, are known to influence a variety of biochemical pathways . These pathways and their downstream effects contribute to the diverse biological activities of indole derivatives .

Result of Action

Given its structural similarity to certain indole derivatives , it may exhibit a range of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Action Environment

It’s worth noting that environmental conditions can significantly impact the effectiveness of similar compounds . Factors such as temperature, pH, and presence of other substances can affect the stability and activity of the compound .

Safety and Hazards

Orientations Futures

Propriétés

IUPAC Name |

3-(2,2-difluoroethoxy)naphthalene-2-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10F2O3/c14-12(15)7-18-11-6-9-4-2-1-3-8(9)5-10(11)13(16)17/h1-6,12H,7H2,(H,16,17) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DXIZBUSSKHRPFD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C=C(C(=CC2=C1)C(=O)O)OCC(F)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10F2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

252.21 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[[5-(4-Chlorophenyl)-1,2-oxazol-3-yl]methyl]-1-(cyclohexen-1-yl)methanamine](/img/structure/B2482757.png)

![N-(4-Ethylphenyl)-2-[4-(4-methylpiperidin-1-yl)-1-oxophthalazin-2-yl]acetamide](/img/structure/B2482758.png)

![N1-(benzo[d][1,3]dioxol-5-yl)-N2-(2-hydroxy-3-(4-methoxyphenyl)-2-methylpropyl)oxalamide](/img/structure/B2482759.png)

![Tert-butyl (3aR,6aS)-2-(6-chloropyridazine-3-carbonyl)-3a-methyl-3,4,6,6a-tetrahydro-1H-pyrrolo[3,4-c]pyrrole-5-carboxylate](/img/structure/B2482771.png)